Cas no 1456807-59-2 (1-hydrazinoisoquinoline hydrobromide hydrate)
1-hydrazinoisoquinoline hydrobromide hydrate Chemical and Physical Properties
Names and Identifiers
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- 1-hydrazinoisoquinoline hydrobromide hydrate
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- MDL: MFCD26959622
- Inchi: 1S/C9H9N3.BrH.H2O/c10-12-9-8-4-2-1-3-7(8)5-6-11-9;;/h1-6H,10H2,(H,11,12);1H;1H2
- InChI Key: RPRSKCAMGCWUPK-UHFFFAOYSA-N
- SMILES: C1(NN)=C2C(C=CC=C2)=CC=N1.[H]Br.[H]O[H]
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
1-hydrazinoisoquinoline hydrobromide hydrate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM505572-1g |
1-Hydrazinylisoquinolinehydrobromidehydrate |
1456807-59-2 | 97% | 1g |
$*** | 2023-03-30 | |
| Chemenu | CM505572-5g |
1-Hydrazinylisoquinolinehydrobromidehydrate |
1456807-59-2 | 97% | 5g |
$*** | 2023-03-30 | |
| abcr | AB268010-1 g |
1-Hydrazinoisoquinoline hydrobromide hydrate |
1456807-59-2 | 1 g |
€94.10 | 2023-07-20 | ||
| abcr | AB268010-5 g |
1-Hydrazinoisoquinoline hydrobromide hydrate |
1456807-59-2 | 5 g |
€218.80 | 2023-07-20 | ||
| abcr | AB268010-10 g |
1-Hydrazinoisoquinoline hydrobromide hydrate |
1456807-59-2 | 10 g |
€322.30 | 2023-07-20 | ||
| eNovation Chemicals LLC | Y1263247-5g |
1-hydrazinoisoquinoline hydrobromide hydrate |
1456807-59-2 | 95% | 5g |
$175 | 2024-06-06 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD505672-1g |
1-Hydrazinylisoquinoline hydrobromide hydrate |
1456807-59-2 | 97% | 1g |
¥1211.0 | 2023-04-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD505672-5g |
1-Hydrazinylisoquinoline hydrobromide hydrate |
1456807-59-2 | 97% | 5g |
¥3626.0 | 2023-04-01 | |
| Fluorochem | 360209-1g |
1-hydrazinoisoquinoline hydrobromide hydrate |
1456807-59-2 | 95.0% | 1g |
£40.00 | 2023-04-14 | |
| Fluorochem | 360209-5g |
1-hydrazinoisoquinoline hydrobromide hydrate |
1456807-59-2 | 95.0% | 5g |
£157.00 | 2023-04-14 |
1-hydrazinoisoquinoline hydrobromide hydrate Suppliers
1-hydrazinoisoquinoline hydrobromide hydrate Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 1-hydrazinoisoquinoline hydrobromide hydrate
Introduction to 1-hydrazinoisoquinoline hydrobromide hydrate (CAS No. 1456807-59-2)
1-hydrazinoisoquinoline hydrobromide hydrate is a chemically significant compound that has garnered attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 1456807-59-2, belongs to the isoquinoline class of heterocyclic aromatic compounds, which are widely studied for their pharmacological relevance. The presence of a hydrazino group and a bromide hydrate moiety in its molecular structure imparts distinct reactivity and functionality, making it a valuable scaffold for medicinal chemistry investigations.
The isoquinoline core is a well-documented motif in medicinal chemistry, known for its role in various bioactive molecules. Its aromatic system can be modulated to achieve specific interactions with biological targets, such as enzymes and receptors. The introduction of a hydrazino group at the 1-position of the isoquinoline ring enhances the compound's potential to engage in hydrogen bonding and coordinate with metal ions, which are critical for drug design. Additionally, the hydrobromide hydrate form indicates that the compound is stabilized by water molecules, which can influence its solubility and crystalline structure.
In recent years, there has been a surge in research focused on isoquinoline derivatives due to their demonstrated efficacy in treating various diseases. Specifically, 1-hydrazinoisoquinoline hydrobromide hydrate has been explored for its potential anti-inflammatory, anticancer, and antimicrobial properties. Studies have shown that this compound can interact with key cellular pathways involved in disease progression, offering a promising lead for further development. The hydrazino group, in particular, has been recognized for its ability to form stable bonds with biological targets, making it an attractive feature for drug design.
One of the most compelling aspects of 1-hydrazinoisoquinoline hydrobromide hydrate is its versatility as a chemical scaffold. Researchers have utilized this compound as a starting point for synthesizing novel derivatives with enhanced pharmacological profiles. For instance, modifications to the isoquinoline ring or the hydrazino group can alter the compound's bioavailability and target specificity. This flexibility has enabled scientists to tailor the molecule to meet specific therapeutic needs, thereby accelerating the drug discovery process.
The pharmacokinetic properties of 1-hydrazinoisoquinoline hydrobromide hydrate are also of great interest. Its solubility and stability under various conditions play a crucial role in determining its suitability for therapeutic applications. Preliminary studies have indicated that this compound exhibits good solubility in aqueous solutions, which is favorable for formulation into oral or injectable medications. Furthermore, its stability under different pH conditions suggests potential for diverse administration routes.
From a synthetic chemistry perspective, 1-hydrazinoisoquinoline hydrobromide hydrate represents an excellent example of how functional groups can be strategically incorporated into complex molecules. The synthesis of this compound involves multi-step reactions that showcase advanced organic chemistry techniques. These synthetic pathways not only highlight the compound's structural complexity but also provide insights into methodologies that can be applied to other heterocyclic systems.
The biological activity of 1-hydrazinoisoquinoline hydrobromide hydrate has been investigated across multiple disease models. In vitro studies have demonstrated its ability to inhibit certain enzymes associated with inflammation and cancer cell proliferation. Additionally, preclinical trials have shown promising results in animal models, indicating potential therapeutic benefits without significant side effects. These findings have spurred further interest in exploring this compound for clinical applications.
The future direction of research on 1-hydrazinoisoquinoline hydrobromide hydrate is likely to focus on optimizing its pharmacological properties through structure-activity relationship (SAR) studies. By systematically modifying various parts of the molecule, researchers aim to enhance its efficacy and reduce any potential toxicity. Computational modeling and high-throughput screening techniques are expected to play a significant role in this endeavor.
Moreover, the development of new synthetic routes to produce 1-hydrazinoisoquinoline hydrobromide hydrate more efficiently will be crucial for scaling up production. Advances in green chemistry principles may also contribute to more sustainable synthesis methods, reducing environmental impact while maintaining high yields and purity standards.
In conclusion,1-hydrazinoisoquinoline hydrobromide hydrate (CAS No. 1456807-59-2) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it an attractive candidate for further development into therapeutic agents. As research continues to uncover new applications and synthetic strategies for this molecule,1-hydrazinoisoquinoline hydrobromide hydrate is poised to remain at the forefront of medicinal chemistry investigations.
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